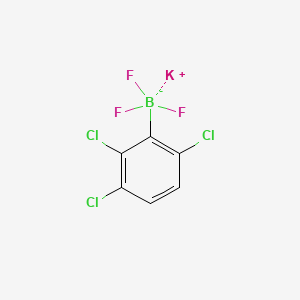![molecular formula C9H15N3S B13457132 [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine CAS No. 1248725-27-0](/img/structure/B13457132.png)
[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine: is a chemical compound that features a thiazole ring attached to a piperidine ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Coupling of Thiazole and Piperidine Rings: The thiazole and piperidine rings are then coupled using a suitable linker, such as a methylene group, under basic conditions.
Introduction of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the thiazole ring, converting it to dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Employed in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methanamine: Similar structure but with a different substitution pattern on the piperidine ring.
[1-(1,3-Thiazol-2-yl)piperidin-2-yl]methanamine: Another isomer with the methanamine group attached at a different position on the piperidine ring.
Uniqueness:
- The specific substitution pattern of [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine may confer unique biological activity and selectivity for certain targets.
- The presence of both thiazole and piperidine rings in the same molecule provides a versatile scaffold for further chemical modifications and optimization.
Properties
CAS No. |
1248725-27-0 |
|---|---|
Molecular Formula |
C9H15N3S |
Molecular Weight |
197.30 g/mol |
IUPAC Name |
[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C9H15N3S/c10-6-8-2-1-4-12(7-8)9-11-3-5-13-9/h3,5,8H,1-2,4,6-7,10H2 |
InChI Key |
AKTHMIXLESIOSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


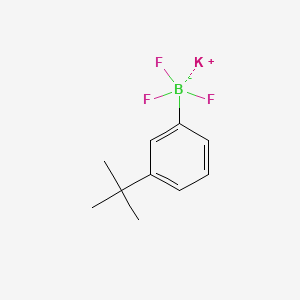
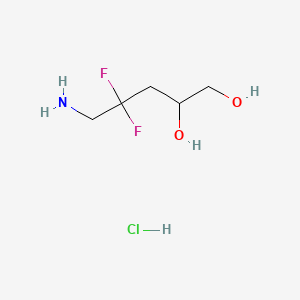
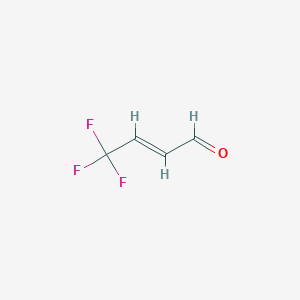
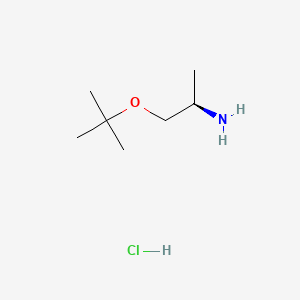
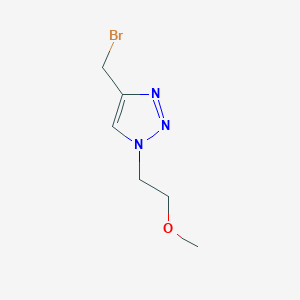
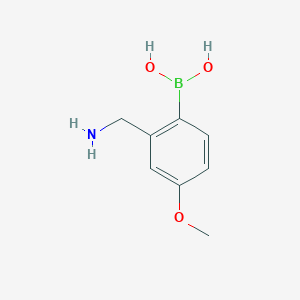
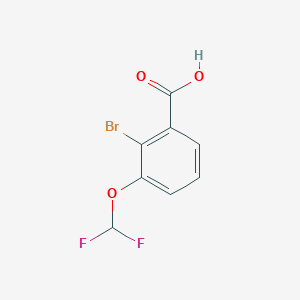
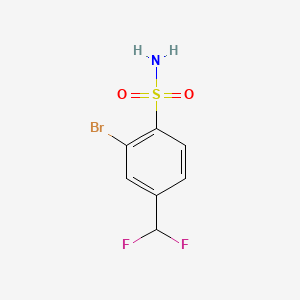
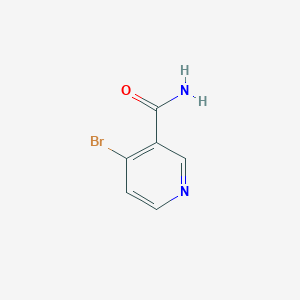
![6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine](/img/structure/B13457122.png)
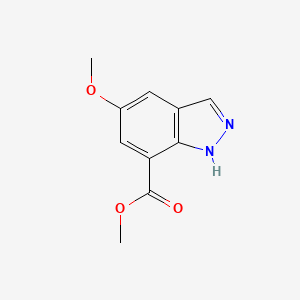
![4-(4-Acetyl-1-piperazinyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13457140.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoicacid](/img/structure/B13457143.png)
